Sodium 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate
Overview
Description
“Sodium 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate” is a chemical compound . It is similar to “Lithium 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate”, which has a molecular weight of 274.21 .
Synthesis Analysis
The synthesis of similar compounds involves various chemical transformations such as hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction . A series of [1,2,4]triazolo[4,3-a]pyrazine derivatives have been designed, synthesized, and pharmacologically evaluated .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques. For instance, molecular docking and molecular dynamics simulation indicated that a similar compound could bind to c-Met and VEGFR-2 protein .
Chemical Reactions Analysis
The chemical reactions involving this compound can be complex. For instance, a similar compound was found to inhibit the growth of A549 cells by inhibiting the expression of c-Met and VEGFR-2 .
Scientific Research Applications
Reactivity and Derivative Synthesis
- Sodium 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate and its derivatives have been explored for their reactivity in various chemical reactions. Mironovich and Shcherbinin (2014) demonstrated the synthesis of amides from the reaction of carboxylic acids chlorides with amino groups, highlighting the compound's utility in forming new chemical entities (Mironovich & Shcherbinin, 2014).
Novel Synthesis Methods
- Lee et al. (1989) described a novel method for synthesizing 8-oxo-3-thioxo-2,3,7,8-tetrahydro-1,2,4-triazolo [4,3-a] pyrazines, showcasing the adaptability of these compounds in chemical synthesis (Lee, Kim, Um, & Park, 1989).
Anticonvulsant Activity
- Kelley et al. (1995) synthesized 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines and tested them for anticonvulsant activity, indicating the potential medical applications of these compounds (Kelley, Linn, Bankston, Burchall, Soroko, & Cooper, 1995).
Anticancer Properties
- Raveesha, Kumar, and Prasad (2020) reported the synthesis of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives and their promising anticancer properties in human colon cancer cell lines (Raveesha, Kumar, & Prasad, 2020).
Cardiovascular Applications
- Sato et al. (1980) explored 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems, including pyrazine derivatives, for their coronary vasodilating and antihypertensive activities, suggesting their potential as cardiovascular agents (Sato, Shimoji, Fujita, Nishino, Mizuno, Kobayashi, & Kumakura, 1980).
Synthesis of Novel Derivatives
- The synthesis of novel heterocyclic derivatives from pyrazine compounds, as reported by Kadaba, Stanovnik, and Tišler (1976), demonstrates the versatility of these compounds in generating diverse chemical structures (Kadaba, Stanovnik, & Tišler, 1976).
Future Directions
The future directions of research on this compound could involve further investigation into its mechanism of action, synthesis, and potential applications. For instance, the newly discovered PARP1 inhibitors act as a useful pharmacological tool for investigating the mechanism of acquired resistance to PARP1 inhibitors, and may also represent promising therapeutic agents for the treatment of HR deficient cancers with the potential to overcome the acquired resistance .
properties
IUPAC Name |
sodium;7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O4.Na/c1-11(2,3)19-10(18)14-4-5-15-7(6-14)12-13-8(15)9(16)17;/h4-6H2,1-3H3,(H,16,17);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWSPLUQLIFLJN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=NN=C2C(=O)[O-])C1.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N4NaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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